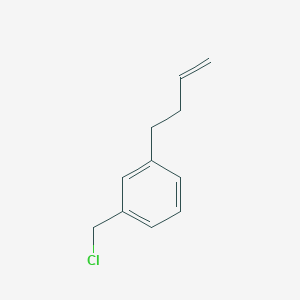
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a chlorophenyl group attached to the piperazine ring, which is further connected to a butanol moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is first synthesized or obtained from commercially available piperazine.
Chlorination: The piperazine derivative undergoes chlorination to introduce the 3-chlorophenyl group.
Alkylation: The chlorinated piperazine is then alkylated with butan-1-ol under appropriate reaction conditions, such as the use of a strong base like sodium hydride (NaH) and an alkyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to form butanoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Butanoic acid
Reduction: Piperazine derivative with an amine group
Substitution: Substituted phenyl derivatives
科学研究应用
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the context of receptor binding and neurotransmitter activity.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and dyes.
作用机制
The mechanism by which 4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways would depend on the context in which the compound is used.
相似化合物的比较
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol can be compared with other similar compounds, such as:
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane: This compound has a similar structure but with a propane linker instead of butanol.
Trazodone: A related compound used in the treatment of depression, which also contains a piperazine ring.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals.
属性
分子式 |
C14H21ClN2O |
|---|---|
分子量 |
268.78 g/mol |
IUPAC 名称 |
4-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C14H21ClN2O/c15-13-4-3-5-14(12-13)17-9-7-16(8-10-17)6-1-2-11-18/h3-5,12,18H,1-2,6-11H2 |
InChI 键 |
GXPBRTYWGLREMB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCO)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
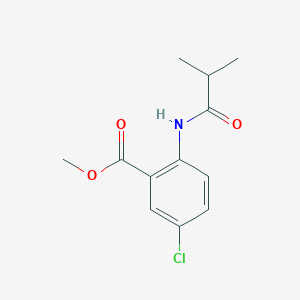
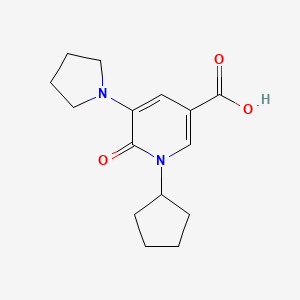
![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)

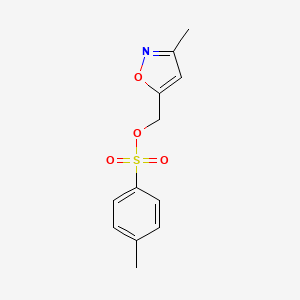

![4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B15357368.png)
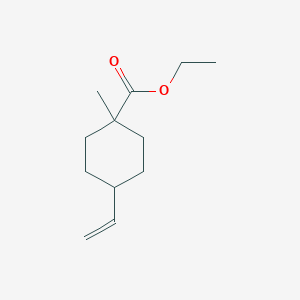
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)
![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
